molecular formula C23H24N2O4S B3468285 1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine

1-[(3-methylphenoxy)acetyl]-4-(2-naphthylsulfonyl)piperazine

Cat. No. B3468285
M. Wt: 424.5 g/mol
InChI Key: KPZIYJKFXJTYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring. The compound you mentioned seems to be a derivative of piperazine, with various functional groups attached to it .


Synthesis Analysis

The synthesis of piperazine derivatives typically involves the reaction of a diamine with a dicarbonyl compound . The exact method would depend on the specific functional groups present in the desired compound.


Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present. For example, they might participate in nucleophilic substitution reactions, electrophilic aromatic substitution reactions, or redox reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups might make the compound soluble in water, while nonpolar groups might make it soluble in organic solvents .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Many drugs that contain a piperazine ring work by interacting with receptors in the nervous system .

Future Directions

Future research on piperazine derivatives could involve the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs .

properties

IUPAC Name

2-(3-methylphenoxy)-1-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-18-5-4-8-21(15-18)29-17-23(26)24-11-13-25(14-12-24)30(27,28)22-10-9-19-6-2-3-7-20(19)16-22/h2-10,15-16H,11-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZIYJKFXJTYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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